molecular formula C13H16N2O B2884148 (R)-2-(Piperidin-3-yl)isoindolin-1-one CAS No. 1786495-37-1

(R)-2-(Piperidin-3-yl)isoindolin-1-one

Cat. No.: B2884148
CAS No.: 1786495-37-1
M. Wt: 216.284
InChI Key: ZYCVDGADEULRSM-LLVKDONJSA-N
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Description

®-2-(Piperidin-3-yl)isoindolin-1-one is a chiral compound that features a piperidine ring fused to an isoindolinone structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Piperidin-3-yl)isoindolin-1-one typically involves the formation of the isoindolinone core followed by the introduction of the piperidine ring. Common synthetic routes may include:

    Cyclization Reactions: Starting from ortho-substituted benzamides, cyclization can be induced to form the isoindolinone core.

    Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the laboratory synthesis, optimized for yield and purity. This might include:

    Catalytic Asymmetric Synthesis: Using chiral catalysts to ensure the production of the desired enantiomer.

    High-Throughput Screening: For optimizing reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(Piperidin-3-yl)isoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(Piperidin-3-yl)isoindolin-1-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicine, ®-2-(Piperidin-3-yl)isoindolin-1-one could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(Piperidin-3-yl)isoindolin-1-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Piperidin-3-yl)isoindolin-1-one: The enantiomer of the compound, which might have different biological activities.

    2-(Piperidin-3-yl)isoindolin-1-one: The racemic mixture, which contains both enantiomers.

Uniqueness

®-2-(Piperidin-3-yl)isoindolin-1-one is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture.

Properties

IUPAC Name

2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13-12-6-2-1-4-10(12)9-15(13)11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCVDGADEULRSM-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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